Fucoidan
Fucoidan
Fucoidan is a sulfated polysaccharide found in various species of brown seaweed and algae that demonstrates anticancer, antiviral, neuroprotective, immune-modulating, and many additional diverse biological effects in animal models. It is reported to target natural thrombin inhibitors, P- and L-selectins, various complement enzymes, CD4 glycoproteins on T lymphocytes, digestive enzymes involved in the absorption of glucose, kinases that drive mitosis such as MAPK, caspases involved in apoptosis, angiogenesis-promoting HIF-1, NK cells, T cells, and dendritic cells. Fucoidan has also been studied for its potential use in nanosystem applications such as drug delivery or tissue engineering.
Brand Name:
Vulcanchem
CAS No.:
9072-19-9
VCID:
VC0211899
InChI:
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1
SMILES:
C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1
Molecular Formula:
(C6H9O3SO3)n
Molecular Weight:
Fucoidan
CAS No.: 9072-19-9
Reference Standards
VCID: VC0211899
Molecular Formula: (C6H9O3SO3)n
Molecular Weight:
CAS No. | 9072-19-9 |
---|---|
Product Name | Fucoidan |
Molecular Formula | (C6H9O3SO3)n |
Standard InChI | InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 |
Standard InChIKey | WZPKXSSMRAQGAC-DWOUCZDBSA-N |
SMILES | C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1 |
Description | Fucoidan is a sulfated polysaccharide found in various species of brown seaweed and algae that demonstrates anticancer, antiviral, neuroprotective, immune-modulating, and many additional diverse biological effects in animal models. It is reported to target natural thrombin inhibitors, P- and L-selectins, various complement enzymes, CD4 glycoproteins on T lymphocytes, digestive enzymes involved in the absorption of glucose, kinases that drive mitosis such as MAPK, caspases involved in apoptosis, angiogenesis-promoting HIF-1, NK cells, T cells, and dendritic cells. Fucoidan has also been studied for its potential use in nanosystem applications such as drug delivery or tissue engineering. |
Synonyms | Fucan;Sulfated α-L-Fucan |
Reference | 1.Ruocco, N.,Costantini, S.,Guariniello, S., et al. Polysaccharides from the marine environment with pharmacological, cosmeceutical and nutraceutical potential. Molecules 21(5), (2016). |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume